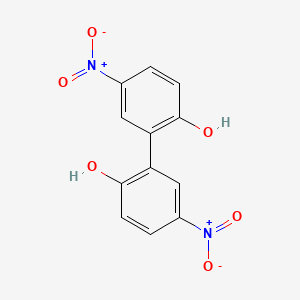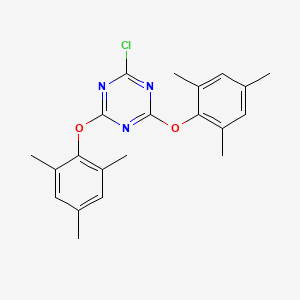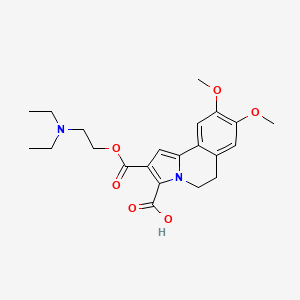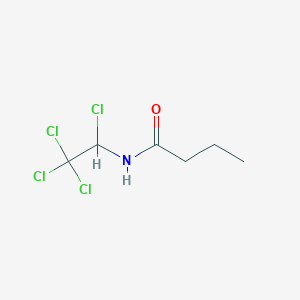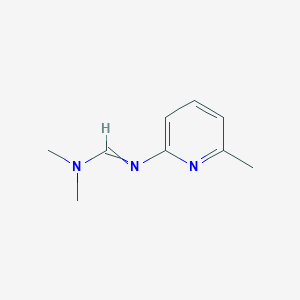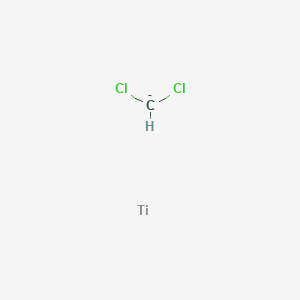![molecular formula C36H36N4O8 B14679130 3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid CAS No. 31034-72-7](/img/structure/B14679130.png)
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid is a complex organic compound with the molecular formula C₃₆H₃₆N₄O₈ . It belongs to the porphyrin family, which are macrocyclic compounds known for their role in biological systems, such as heme and chlorophyll. This compound is characterized by its tetramethylporphyrin core, which is substituted with carboxyethyl groups, making it a versatile molecule for various applications in scientific research.
Preparation Methods
The synthesis of 3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid involves multiple steps One common method includes the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin coreIndustrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Substitution: The carboxyethyl groups can be substituted with other functional groups to create derivatives with specific properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for potential therapeutic applications, including photodynamic therapy for cancer treatment.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with various molecular targets. In biological systems, it can bind to metal ions, forming metalloporphyrins that play crucial roles in enzymatic reactions. The pathways involved include electron transfer processes and catalytic activities that are essential for various biochemical functions .
Comparison with Similar Compounds
Similar compounds include other porphyrins like heme and chlorophyll. Compared to these, 3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
31034-72-7 |
|---|---|
Molecular Formula |
C36H36N4O8 |
Molecular Weight |
652.7 g/mol |
IUPAC Name |
3-[12-(2-carboxyethenyl)-7,18-bis(2-carboxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C36H36N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h5,9,13-16,37,40H,6-8,10-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
InChI Key |
QIZLASCJWSCDDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C=CC(=O)O)C)C(=C3CCC(=O)O)C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


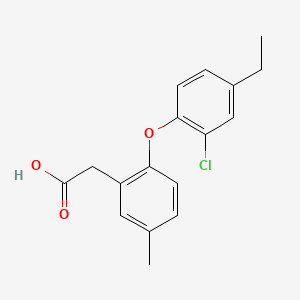
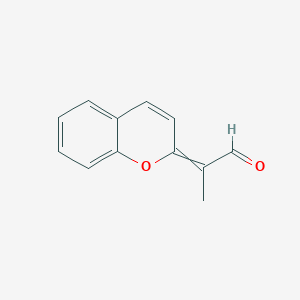
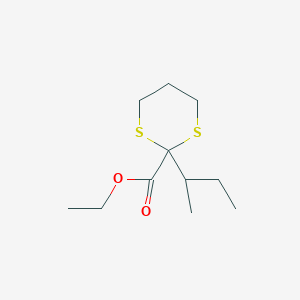
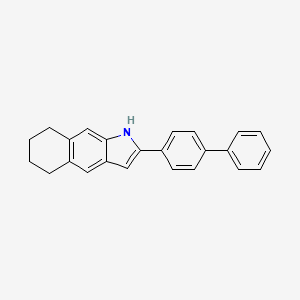
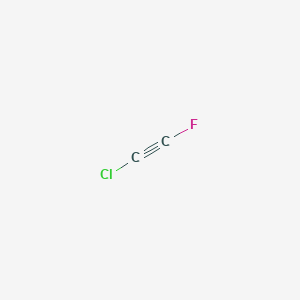
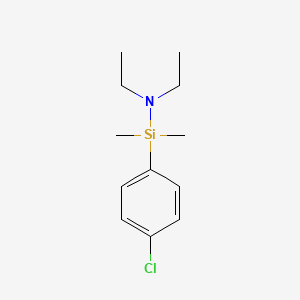
![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)
